tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester, a cyanomethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate typically involves the alkylation of piperidine derivatives. The hydroxyl group can be introduced via oxidation reactions using appropriate oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of a carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(dicyanomethyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-(carbethoxy)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-(carbisobutoxy)-3-hydroxypiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyanomethyl group, in particular, allows for unique interactions in biochemical and chemical processes.
Properties
CAS No. |
2090051-94-6 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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